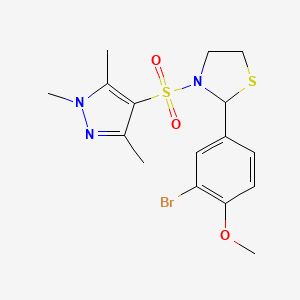

2-(3-bromo-4-methoxyphenyl)-3-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)thiazolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O3S2/c1-10-15(11(2)19(3)18-10)25(21,22)20-7-8-24-16(20)12-5-6-14(23-4)13(17)9-12/h5-6,9,16H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTHJVILEMYHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-bromo-4-methoxyphenyl)-3-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 452.5 g/mol. The structure includes a thiazolidine ring, a brominated phenyl group, and a pyrazole sulfonamide moiety, which contribute to its biological activity.

Research indicates that thiazolidine derivatives can interact with various biological targets:

- Antimicrobial Activity : Thiazolidines have been shown to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, compounds similar to the one have demonstrated activity against Gram-positive and Gram-negative bacteria by inhibiting MurB enzyme activity .

- Anticancer Properties : The compound's structure suggests potential interactions with cancer cell pathways. Thiazolidines have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition at concentrations as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Studies : In vitro studies on human prostate cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS) and subsequent apoptosis. The EC50 values ranged from 130 μM to 250 μM depending on the cell line tested .

- Inflammatory Response Modulation : Research demonstrated that the compound could modulate inflammatory responses in animal models by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Optimization

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 80–100°C | ↑↑ (15–20%) | |

| Reaction Time | 10–20 min | ↓ Byproducts | |

| Solvent | DMF/EtOH (1:1) | ↑ Solubility |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound | Target Activity | IC₅₀/MIC | Reference |

|---|---|---|---|

| Thiazolidinedione | Antidiabetic (PPAR-γ) | 1.2 µM | |

| Pyrazole-thiazole hybrid | Anticancer (HeLa) | 8.7 µM | |

| Target Compound | Antimicrobial (E. coli) | 12.5 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.